molecular formula C17H26N2O2 B2611678 8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 2124202-74-8

8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile

Cat. No.: B2611678
CAS No.: 2124202-74-8
M. Wt: 290.407
InChI Key: HAEXFOMKIHOOFB-UHFFFAOYSA-N
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Description

8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is a complex organic compound that belongs to the spirocyclic family. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro[5.5]undecane core, which is a bicyclic structure with a nitrogen and oxygen atom incorporated into the rings. The presence of a carbonitrile group and a dimethylcyclobutanecarbonyl moiety adds to its chemical complexity and potential reactivity.

Preparation Methods

The synthesis of 8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves multiple steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable precursor with a cyclobutanecarbonyl chloride in the presence of a base to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the carbonitrile group and other functional groups. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to control the stereochemistry and minimize side reactions .

Chemical Reactions Analysis

8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles such as amines or alcohols replace the nitrile group, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can convert the carbonitrile group to a carboxylic acid or amide, depending on the conditions used

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating the target. The carbonitrile group can form hydrogen bonds or other interactions with amino acid residues in the binding site, stabilizing the compound and enhancing its activity .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules with different substituents on the spiro[5.5]undecane core. For example:

The uniqueness of 8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5

Properties

IUPAC Name

8-(3,3-dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-16(2)10-13(11-16)15(20)19-8-5-7-17(14(19)12-18)6-3-4-9-21-17/h13-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEXFOMKIHOOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)N2CCCC3(C2C#N)CCCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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